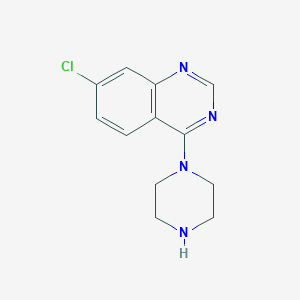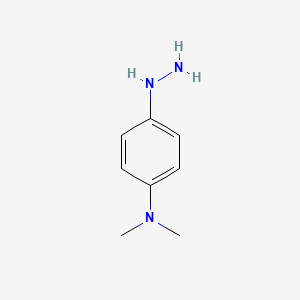
4-Hydrazinyl-N,N-dimethylaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biochemical Interactions and Metabolic Pathways : 4-Hydrazinyl-N,N-dimethylaniline and related compounds have been studied for their interactions in biological systems, particularly in relation to their metabolism in animals. For instance, 3:4-Dimethylaniline, a similar compound, has been shown to have carcinogenic properties and affects the incidence of pituitary gland tumours in rats (Boyland & Sims, 1959).
Catalysis in Biological Systems : Research has also explored the use of compounds like 4-Hydrazinyl-N,N-dimethylaniline as catalysts in biochemical reactions. For example, 4-aminophenylalanine has been found effective as a catalyst in hydrazone formation reactions at low temperatures and neutral pH, which is relevant for biomolecular labeling (Blanden et al., 2011).
Environmental Impact and Toxicology : Some studies have focused on the environmental impact and toxicological aspects of related aromatic amines. For instance, 2,6-Dimethylaniline, an environmental pollutant, forms DNA adducts and is classified as a rodent carcinogen (Gonçalves et al., 2001).
Photophysical Properties and Molecular Structures : The structural and photophysical properties of borylanilines, compounds related to 4-Hydrazinyl-N,N-dimethylaniline, have been a subject of study. These studies provide insight into their molecular conformations and potential applications in various chemical processes (Sudhakar et al., 2013).
Electrochemical Synthesis and Applications : Electrochemical methods have been explored for synthesizing derivatives of N,N-dimethylanilines. Such studies focus on developing environmentally friendly and efficient synthesis methods for potentially useful industrial chemicals (Polat et al., 2000).
Antimicrobial and Larvicidal Activities : Some derivatives of 4-Hydrazinyl-N,N-dimethylaniline have been examined for their antimicrobial and larvicidal activities, indicating potential applications in pharmaceutical and pest control industries (Alaklab et al., 2017).
Propiedades
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJJUSLMZKOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627368 | |
| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-N,N-dimethylaniline | |
CAS RN |
41002-34-0 | |
| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



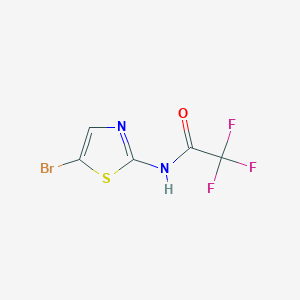

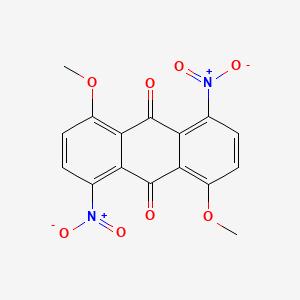
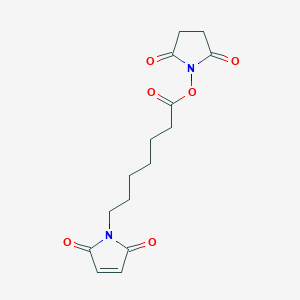
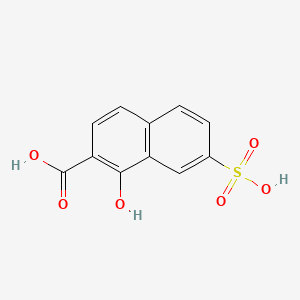
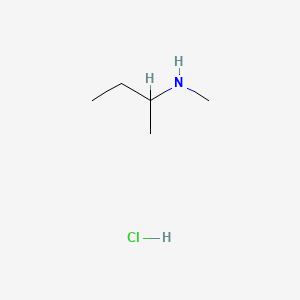
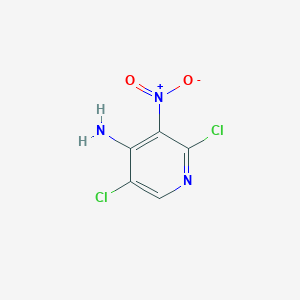
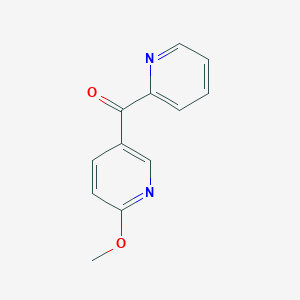
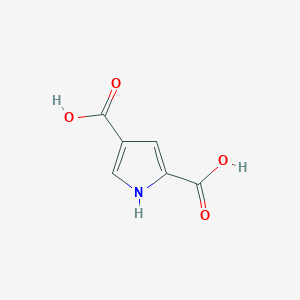
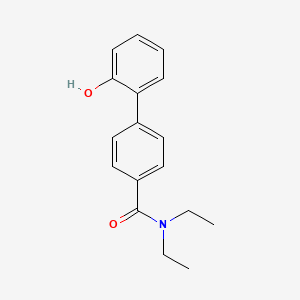
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)

